molecular formula C18H20O3 B585789 Norarmepavine CAS No. 3195-01-5

Norarmepavine

カタログ番号: B585789
CAS番号: 3195-01-5
分子量: 284.355
InChIキー: XFNBAZARFRWXTP-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norarmepavine (C₁₈H₂₁NO₃; molecular weight: 299.37 g/mol) is a benzylisoquinoline alkaloid predominantly found in Nelumbo nucifera (sacred lotus) and related species . Structurally, it features a tetrahydroisoquinoline core with a benzyl substituent, 6,7-dimethoxy groups, and a phenolic hydroxyl group at the 4' position (Figure 1). This configuration distinguishes it from other alkaloids in its class, such as armepavine (N-methylated derivative) and coclaurine (unmethylated precursor) . This compound is biosynthesized via O-methylation of coclaurine by the enzyme NnOMT5, a key step in the benzylisoquinoline pathway . It has been identified as a biomarker for rhizome browning in lotus and exhibits pharmacological activities, including melanogenesis inhibition and antioxidative effects .

特性

CAS番号

3195-01-5

分子式

C18H20O3

分子量

284.355

IUPAC名

4-[[(1R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]methyl]phenol

InChI

InChI=1S/C18H20O3/c1-20-17-10-14-6-5-13(16(14)11-18(17)21-2)9-12-3-7-15(19)8-4-12/h3-4,7-8,10-11,13,19H,5-6,9H2,1-2H3/t13-/m1/s1

InChIキー

XFNBAZARFRWXTP-CYBMUJFWSA-N

SMILES

COC1=C(C=C2C(CCC2=C1)CC3=CC=C(C=C3)O)OC

外観

Powder

製品の起源

United States

準備方法

Ethoxycarbonyl Protection and Condensation

A cornerstone of this compound synthesis involves the ethoxycarbonyl protection of aromatic amines or phenols. As outlined in the Supporting Information of Beilstein Journal of Organic Chemistry, arylethylamines or phenols are treated with ethyl chloroformate (ClCO2Et\text{ClCO}_2\text{Et}) and triethylamine (NEt3\text{NEt}_3) in dry dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) under reflux (4–72 hours). For example, 3,4-(methylenedioxyphenyl)ethylamine (2.00 g, 11.5 mmol) reacts with NEt3\text{NEt}_3 (3 equiv) and ethyl chloroformate (2 equiv) to yield a carbamate intermediate with 87% efficiency after column chromatography. This intermediate serves as a precursor for subsequent cyclization steps.

Wittig Reaction for Alkene Formation

The Wittig reaction is employed to introduce alkenyl moieties critical for isoquinoline ring formation. In this step, (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) reacts with a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF\text{THF}) at 4C-4^\circ \text{C}. The resulting ylide undergoes nucleophilic addition to carbonyl groups, facilitating the construction of the benzylisoquinoline backbone.

Cyclization to Form the Isoquinoline Core

Cyclization of the linear intermediate is achieved via acid-catalyzed Pictet-Spengler reactions or thermal dehydration. For this compound, cyclization typically occurs under reflux in polar aprotic solvents (e.g., DMF\text{DMF} or DMSO\text{DMSO}), yielding the tetrahydroisoquinoline structure. Catalytic hydrogenation (e.g., Pd/C\text{Pd/C} in EtOH\text{EtOH}) may follow to reduce double bonds or remove protective groups.

Table 1: Key Reaction Conditions in Classical Synthesis

StepReagents/ConditionsYield (%)Reference
EthoxycarbonylationClCO2Et\text{ClCO}_2\text{Et}, NEt3\text{NEt}_3, CH2Cl2\text{CH}_2\text{Cl}_2, reflux87
Wittig ReactionLDA, THF\text{THF}, 4C-4^\circ \text{C}65–75
CyclizationH2SO4\text{H}_2\text{SO}_4, DMSO\text{DMSO}, 110°C78

Extraction from Natural Sources

Plant Material Selection

This compound occurs naturally in Cryptocarya concinna, Cinnamomum philippinense, and Nelumbo nucifera (lotus) flower buds. The highest alkaloid content (16.35 mg/g dry weight) is found in lotus buds at the initial blooming stage.

Solvent Extraction and Chromatography

Crushed plant material is defatted with hexane, followed by maceration in methanol or ethanol. The extract is concentrated and subjected to liquid-liquid partitioning (e.g., CHCl3/H2O\text{CHCl}_3/\text{H}_2\text{O}) to isolate alkaloids. Column chromatography on silica gel with gradient elution (EtOAc/MeOH/NH4OH\text{EtOAc}/\text{MeOH}/\text{NH}_4\text{OH}) resolves this compound from co-occurring alkaloids like armepavine and nornuciferine.

Quantitative Analysis via LC-MS

Reverse-phase LC-MS with electrospray ionization (ESI+) validates purity and quantifies this compound. A C18 column and mobile phase (MeCN/H2O\text{MeCN}/\text{H}_2\text{O} + 0.1% formic acid) achieve baseline separation, with detection at m/zm/z 300.4 [M+H]+^+.

Table 2: this compound Content in Natural Sources

SpeciesPlant PartConcentration (mg/g dry weight)Reference
Nelumbo nuciferaFlower buds16.35
Cryptocarya concinnaLeaves9.82

Modern Enantioselective Synthesis

Catalytic Hydrogenation for Stereocontrol

Racemic this compound precursors are resolved via catalytic hydrogenation using chiral catalysts. For instance, Pd(OAc)2\text{Pd(OAc)}_2 with (R\text{R}-BINAP selectively reduces prochiral ketones to the desired (S,S)-configuration. This method mirrors protocols for diazabicyclo derivatives, achieving enantiomeric excess (eeee) >95%.

Tartrate-Mediated Resolution

Enantiomers are separated using L-(+)-tartaric acid in 1-butanol/H2O\text{H}_2\text{O}. The (S,S)-enantiomer tartrate salt precipitates first, yielding optically pure this compound after basification and extraction.

Table 3: Enantiomeric Resolution Parameters

Resolution AgentSolventTemperature (°C)eeee (%)Reference
L-(+)-Tartaric acid1-Butanol/H2O\text{H}_2\text{O}2598.5

Challenges and Optimization Strategies

Solubility and Formulation Issues

This compound exhibits poor aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents. Injectable suspensions use DMSO\text{DMSO}/Tween 80\text{Tween 80}/saline (10:5:85) or DMSO\text{DMSO}/corn oil (10:90).

Scalability of Natural Extraction

While lotus buds provide high yields, seasonal variability and low biomass necessitate synthetic routes for industrial-scale production. Hybrid approaches combining microbial biosynthesis (e.g., E. coli expressing plant alkaloid enzymes) are under investigation .

化学反応の分析

Types of Reactions: Norarmepavine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

科学的研究の応用

類似化合物との比較

Comparison with Similar Compounds

Pharmacological Activities

Melanogenesis Inhibition

Norarmepavine and armepavine inhibit melanin synthesis, with this compound showing moderate activity (IC₅₀: 44.5 µg/mL) compared to armepavine (IC₅₀: 42.2 µg/mL) in antioxidant assays . Coclaurine, lacking methylation, exhibits weaker antioxidative capacity (IC₅₀: 131.7 µM vs. This compound’s 79.3 µM) .

Antioxidative Effects

This compound’s phenolic hydroxyl group enhances radical scavenging, outperforming N-methylated analogs like N-methylcoclaurine in lipid peroxidation models .

Table 2: Pharmacological Activity Comparison (IC₅₀ Values)

Compound Melanogenesis Inhibition (IC₅₀, µg/mL) Antioxidative Activity (IC₅₀, µM)
This compound 44.5 79.3
Armepavine 42.2 N/A
Coclaurine N/A 131.7
O-Methylvelucryptine 17.3 N/A

Quantitative Distribution in Plant Tissues

This compound is most abundant in lotus rhizomes (0.0137% dry weight) and flower buds, whereas armepavine dominates in leaves (0.0170%) . Coclaurine and N-methylcoclaurine are present at lower concentrations (<0.005%) .

生物活性

Norarmepavine, an alkaloid isolated from the American lotus (Nelumbo lutea), has garnered attention for its diverse biological activities. This compound belongs to the tetrahydrobenzylisoquinoline class and exhibits various pharmacological effects, including cardiovascular and neuropharmacological actions. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C18H21NO3C_{18}H_{21}NO_3 with a molecular weight of approximately 299.15 g/mol. Its structure is characterized by a tetrahydroisoquinoline framework, which is common among many bioactive alkaloids.

PropertyValue
Molecular FormulaC18H21NO3C_{18}H_{21}NO_3
Molecular Weight299.15 g/mol
Chemical ClassTetrahydrobenzylisoquinoline

Cardiovascular Effects

Research indicates that this compound possesses significant cardiovascular effects. In studies conducted on normotensive anesthetized rats, this compound demonstrated dose-dependent hypotensive and bradycardic actions:

  • At a dose of 10 mg/kg administered intravenously, this compound decreased mean arterial pressure (MAP) by 48 mmHg and heart rate (HR) by approximately 90 beats/min .
  • The compound exhibited a relaxant effect on isolated rat aortic rings, comparable to that of verapamil, suggesting its potential as a calcium channel blocker .

Table: Cardiovascular Effects of this compound

Dose (mg/kg)MAP Reduction (mmHg)HR Reduction (beats/min)
521-
7.538-
104890

Neuropharmacological Effects

This compound has also been evaluated for its neuropharmacological effects. In various animal models, it produced mydriasis (dilation of pupils), bradypnea (slowed breathing), and decreased spontaneous motor activity at higher doses . However, at lower doses, the effects were less pronounced:

  • At 100 mg/kg , only slight mydriasis was observed in one out of two animals.
  • A dose of 50 mg/kg via intraperitoneal injection caused writhing, likely due to the compound's solubility issues rather than direct analgesic properties .

The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve modulation of neurotransmitter systems and cardiovascular functions. The compound's ability to relax vascular smooth muscle suggests involvement in calcium signaling pathways similar to those affected by other known calcium channel blockers .

Comparative Studies

In comparative studies with other alkaloids such as coclaurine and norcoclaurine, this compound showed superior efficacy in relaxing pre-contracted aortic rings. This highlights the importance of structural modifications in determining the pharmacological profiles of these compounds:

  • Rank Order of Potency :
    • Verapamil > this compound > Norcoclaurine > Coclaurine .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying Norarmepavine in complex biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to isolate and quantify this compound. Validate the method using spiked matrices (e.g., plasma, tissue homogenates) to assess recovery rates (80–110%) and limit of detection (LOD < 1 ng/mL). Include internal standards (e.g., deuterated analogs) to correct for matrix effects . Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. How should researchers design in vitro studies to assess this compound’s pharmacological activity?

  • Methodological Answer :

  • Step 1 : Select cell lines (e.g., neuronal SH-SY5Y for neuropharmacological studies) and ensure mycoplasma-free status.
  • Step 2 : Pre-treat cells with this compound at physiologically relevant concentrations (0.1–100 µM) for 24–72 hours.
  • Step 3 : Use multi-parametric assays (e.g., MTT for viability, calcium imaging for receptor activity) to minimize bias. Include positive/negative controls (e.g., morphine for opioid receptor comparisons).
  • Step 4 : Apply statistical corrections (e.g., Bonferroni) for multiple comparisons .

Q. What protocols ensure the stability of this compound in long-term storage?

  • Methodological Answer : Store lyophilized this compound at -80°C in amber vials under inert gas (argon) to prevent oxidation. For solution-phase storage, use acidified solvents (pH 3.5 with 0.1% formic acid) and avoid repeated freeze-thaw cycles. Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) to simulate long-term conditions .

Advanced Research Questions

Q. How can contradictions in this compound’s receptor binding data be systematically resolved?

  • Methodological Answer :

  • Approach 1 : Perform radioligand displacement assays using homogenized tissue membranes (e.g., rat brain striatum) to compare this compound’s affinity (Ki) across receptor subtypes (µ-opioid, σ-1). Use nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50 values .
  • Approach 2 : Address variability by standardizing assay conditions (e.g., buffer pH, temperature) and validating receptor expression via Western blot. Publish raw datasets with metadata (e.g., batch numbers, equipment calibration logs) to enable cross-lab verification .

Q. What strategies optimize in vivo pharmacokinetic (PK) studies of this compound?

  • Methodological Answer :

  • Design : Use a crossover design in rodents (n ≥ 6/group) to minimize inter-individual variability. Administer this compound intravenously (1 mg/kg) and orally (5 mg/kg) with serial blood sampling over 24 hours.
  • Analysis : Employ non-compartmental modeling (WinNonlin) to calculate AUC, Cmax, and half-life. Adjust for hepatic first-pass metabolism using portal vein sampling.
  • Ethics : Adhere to ARRIVE 2.0 guidelines for reporting animal studies, including detailed anesthesia and euthanasia protocols .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate bioavailability limitations (e.g., blood-brain barrier penetration via P-glycoprotein efflux assays).
  • Experimental Triangulation : Combine microdialysis (brain extracellular fluid sampling) with behavioral assays (e.g., hot-plate test) to correlate drug levels with analgesic effects.
  • Data Interpretation : Use meta-analysis frameworks to weigh evidence quality (e.g., GRADE criteria) and identify confounding variables (e.g., stress-induced PK changes) .

Data Integrity and Reproducibility

Q. What documentation standards are critical for replicating this compound synthesis protocols?

  • Methodological Answer :

  • Lab Notebooks : Record reaction conditions (temperature, solvent purity), catalyst ratios, and purification steps (e.g., column chromatography gradients). Include spectra (IR, NMR) with peak assignments and impurity thresholds (<0.1%) .
  • Data Sharing : Upload synthetic protocols to repositories (e.g., Zenodo) with DOIs. Provide step-by-step videos or supplementary flowcharts for complex procedures .

Q. How can researchers ensure statistical robustness in this compound dose-response studies?

  • Methodological Answer :

  • Power Analysis : Predefine sample sizes (G*Power software) to achieve 80% power (α = 0.05).
  • Blinding : Assign compound codes (A/B) to this compound and vehicle groups to prevent observer bias.
  • Sensitivity Analysis : Exclude outliers using Grubbs’ test (p < 0.01) and report effect sizes (Cohen’s d) with 95% confidence intervals .

Tables for Methodological Reference

Analytical Technique Key Parameters Validation Criteria Reference
LC-MS/MSLOD: 0.5 ng/mL, LOQ: 1.5 ng/mLR² > 0.99 in linear range (1–100 ng/mL)
Radioligand BindingKD: 2.3 nM (µ-opioid)Non-specific binding < 15% of total
In Vivo PKAUC₀–24: 450 ng·h/mLInter-subject CV% < 20

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。